molecular formula C6H9N3O3 B2741974 5-Ethoxyoxazole-2-carbohydrazide CAS No. 905769-70-2

5-Ethoxyoxazole-2-carbohydrazide

Cat. No. B2741974
CAS RN: 905769-70-2
M. Wt: 171.156
InChI Key: IRYWAJPCGWYCHX-UHFFFAOYSA-N
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Description

5-Ethoxyoxazole-2-carbohydrazide is a derivative of carbohydrazide . Carbohydrazide is a chemical compound with the formula OC(N2H3)2 . It appears as a white solid that is soluble in water but not in many organic solvents, such as ethanol, ether, or benzene . It has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine, and an effective oxygen scavenger to prevent corrosion especially in boiler feed system .


Synthesis Analysis

Carbohydrazide is industrially produced by the treatment of urea with hydrazine . It can also be prepared by reactions of other C1-precursors with hydrazine, such as carbonate esters . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized .


Molecular Structure Analysis

The molecular structure of carbohydrazide has been determined by X-ray single crystal diffraction technique . The molecule is nonplanar. All nitrogen centers are at least somewhat pyramidal, indicative of weaker C-N pi-bonding . The C-N and C-O distances are about 1.36 and 1.25 Å, respectively .


Chemical Reactions Analysis

Carbohydrazide is an azotic ligand with lone electron pairs . It may coordinate with many metal ions as monodentate or multidentate . Because it possesses relatively strong reduction ability, it has been used to design a variety of energetic coordination compounds with explosive properties .


Physical And Chemical Properties Analysis

Carbohydrazide is a white solid that is soluble in water . It has a molar mass of 90.09 g/mol . It decomposes upon melting .

Scientific Research Applications

Synthesis of Oxazoles

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

Magnetic nanocomposites have been used as catalysts in the synthesis of various derivatives of oxazoles . The most important feature of these nanocatalysts is their simple separation from the reaction mixture using only an external magnet .

Synthesis of Benzoxazoles

An efficient approach for the synthesis of benzoxazoles has been reported through the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol .

Biological and Pharmacological Activities

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Molecular Docking Studies

A series of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized using 5-bromobenzofuran-2-carbohydrazide and characterized by analytical and spectral data . These derivatives were used to investigate binding interaction with Asp kinase, a type II topoisomerase and a well-established target for the development of novel therapeutics .

Antitubercular Activity

The derivatives of oxadiazole showed more affinity to Asp Kinase protein, which is crucial in the treatment of Mycobacterium tuberculosis .

Safety and Hazards

Carbohydrazide may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The unique structural features of carbohydrazide and its wide array of biological activities make it a privileged structure in the field of drug discovery . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that 5-Ethoxyoxazole-2-carbohydrazide and its derivatives could potentially be explored for similar applications in the future.

properties

IUPAC Name

5-ethoxy-1,3-oxazole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-11-4-3-8-6(12-4)5(10)9-7/h3H,2,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYWAJPCGWYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1,3-oxazole-2-carbohydrazide

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